4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile
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Overview
Description
4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C24H22N4S2. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a benzene ring through sulfanyl linkages. The compound also contains two cyano groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of 4,5-dichlorophthalonitrile with 3-(dimethylamino)thiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino groups can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The sulfanyl linkages may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}phthalonitrile: Similar structure but with different positioning of cyano groups.
1,3-Bis{[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with electron-donating dimethylaminophenyl groups.
Uniqueness
4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both dimethylamino and cyano groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
515124-02-4 |
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Molecular Formula |
C24H22N4S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4,5-bis[[3-(dimethylamino)phenyl]sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H22N4S2/c1-27(2)19-7-5-9-21(13-19)29-23-11-17(15-25)18(16-26)12-24(23)30-22-10-6-8-20(14-22)28(3)4/h5-14H,1-4H3 |
InChI Key |
OWJWXQZQJWSMTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC(=C3)N(C)C |
Origin of Product |
United States |
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